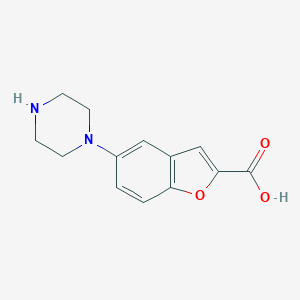

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-piperazin-1-yl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDYUFFJOJVGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598839 | |

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183288-47-3 | |

| Record name | 5-(1-Piperazinyl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183288-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, a key intermediate in the manufacturing of Vilazodone, an antidepressant medication.[1][2] This document details various synthetic strategies, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound and its esters are crucial building blocks in the synthesis of Vilazodone.[1] Several synthetic routes have been developed, each with distinct advantages concerning starting materials, reaction conditions, and overall yield. This guide will explore three prominent pathways, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthesis Pathways

Three primary synthesis routes are detailed below, each commencing from different starting materials and employing unique chemical transformations.

Route 1: From 5-Bromobenzofuran-2-carboxamide

This pathway involves a direct nucleophilic aromatic substitution of a bromo-substituted benzofuran derivative with piperazine.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a heterocyclic organic compound with the chemical formula C₁₃H₁₄N₂O₃. It is recognized as a key intermediate in the synthesis of Vilazodone, a medication used for the treatment of major depressive disorder. Understanding the physicochemical properties of this molecule is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and graphical representations of experimental workflows.

Chemical Structure and Identified Properties

The molecular structure of this compound consists of a benzofuran core substituted with a piperazine ring at the 5-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₁₃H₁₄N₂O₃[1]

CAS Number: 183288-47-3[1]

Quantitative Physicochemical Data

The following table summarizes the available experimental and computationally predicted physicochemical properties of this compound. Due to its primary role as a synthetic intermediate, extensive experimental data is not widely published. Therefore, predicted values from reputable computational models are included to provide a more complete profile.

| Property | Value | Source | Type |

| Molecular Weight | 246.27 g/mol | Sigma-Aldrich, PubChem[2] | Experimental |

| Melting Point | >209 °C (decomposes) | ChemicalBook, Sigma-Aldrich[3] | Experimental |

| Boiling Point | 467.1 °C at 760 mmHg | Sigma-Aldrich, MySkinRecipes[4] | Predicted |

| LogP (Octanol-Water Partition Coefficient) | -0.4 | PubChem (XLogP3)[2] | Predicted |

| Aqueous Solubility | Data not available | - | - |

| pKa (Acid Dissociation Constant) | Data not available | - | - |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols applicable to a crystalline organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.

-

Aqueous Solubility Determination

This protocol determines the concentration of the compound in a saturated aqueous solution.

-

Apparatus: Analytical balance, flasks, magnetic stirrer, pH meter, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of purified water in a flask.

-

The suspension is stirred at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The pH of the saturated solution is measured.

-

The suspension is filtered to remove undissolved solid, yielding a clear saturated solution.

-

The concentration of the compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

-

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constants of the ionizable groups. This compound has both an acidic (carboxylic acid) and basic (piperazine) functional group, and thus will have at least two pKa values.

-

Apparatus: Potentiometric titrator or a pH meter with a burette, magnetic stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).

-

The solution is placed in a thermostatted vessel and stirred.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments, or sequentially.

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

The pKa values are determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence points.

-

LogP Determination by Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

-

Apparatus: Separatory funnel or vials, mechanical shaker, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.

-

A known amount of the compound is dissolved in one of the phases (e.g., water).

-

The solution is placed in a separatory funnel with a known volume of the other phase (n-octanol).

-

The funnel is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

The mixture is allowed to stand until the two phases have clearly separated.

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Conclusion

This technical guide provides a summary of the core physicochemical properties of this compound, a vital intermediate in pharmaceutical synthesis. While extensive experimental data for this specific compound is limited, the provided experimental and predicted values, along with detailed protocols for their determination, offer a valuable resource for researchers and scientists. The structured presentation of data and workflows is intended to support further research and development activities involving this compound. Accurate determination of properties such as solubility and pKa, which are currently unavailable, is recommended for a more complete understanding of this molecule's behavior.

References

An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid (CAS: 183288-47-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 183288-47-3, is a pivotal chemical intermediate in the field of pharmaceutical synthesis.[1] Its primary significance lies in its role as a key precursor in the manufacturing of Vilazodone.[2] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, approved for the treatment of major depressive disorder.[3] A thorough understanding of the properties and synthesis of this intermediate is therefore crucial for chemists and researchers involved in the development and production of Vilazodone and related compounds. This document provides a comprehensive technical overview of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 183288-47-3 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1] |

| Molecular Weight | 246.27 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 5-(1-Piperazinyl)benzofuran-2-carboxylic acid, Vilazodone Impurity 6 | [1] |

| Physical Form | Solid | |

| Melting Point | >209 °C | |

| Boiling Point | 467.1 °C at 760 mmHg | |

| Storage Temperature | 4 °C |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed journals, as it is primarily an industrial intermediate. However, patent literature outlines the synthesis of its ethyl ester, from which the carboxylic acid can be obtained via hydrolysis. A proposed synthetic pathway is described below.

Proposed Experimental Protocol for Synthesis

The synthesis can be envisioned as a multi-step process, likely starting from simpler benzofuran precursors. A plausible route, adapted from the synthesis of the corresponding ethyl ester, is as follows:

-

Formation of a 5-aminobenzofuran derivative: This can be achieved through the reduction of a nitro-substituted benzofuran, such as 5-nitrobenzofuran-2-carboxylic acid or its ester.

-

Cyclization to introduce the piperazine ring: The 5-amino group can be reacted with a bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine, under basic conditions to form the piperazine ring.

-

Hydrolysis (if starting from an ester): If the starting material is an ester of this compound, a final hydrolysis step using a base like sodium hydroxide, followed by acidification, will yield the desired carboxylic acid.

A generalized workflow for the synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

Specific, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. However, based on its chemical structure, the following characteristic signals can be predicted:

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | - Aromatic protons on the benzofuran ring system. - A singlet for the proton at the 3-position of the furan ring. - Signals for the methylene protons of the piperazine ring. - A broad singlet for the N-H proton of the piperazine ring. - A very broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |

| ¹³C NMR | - Signals for the aromatic carbons of the benzofuran core. - A signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm). - Signals for the carbons of the furan ring. - Signals for the methylene carbons of the piperazine ring. |

| IR Spectroscopy | - A very broad O-H stretching band for the carboxylic acid, typically from 2500-3300 cm⁻¹. - A strong C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹. - N-H stretching for the secondary amine of the piperazine ring, around 3300-3500 cm⁻¹. - C-N and C-O stretching bands in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 246.27. - Fragmentation patterns corresponding to the loss of the carboxyl group, and cleavage of the piperazine ring. |

Pharmacological Context: The Role in Vilazodone's Mechanism of Action

As this compound is a synthetic intermediate, it is not expected to have therapeutic activity itself. Its importance is derived from its use in the synthesis of Vilazodone. Vilazodone's unique pharmacological profile as both an SSRI and a 5-HT1A partial agonist is thought to contribute to its efficacy in treating major depressive disorder.[4] The benzofuran-piperazine moiety, derived from the title compound, is a common scaffold in neuropharmacology, and in Vilazodone, it serves to correctly orient the molecule for interaction with its biological targets.

The mechanism of action of Vilazodone is illustrated below.

Caption: Mechanism of action of Vilazodone.

ADME and Toxicological Profile

There is no publicly available information on the Absorption, Distribution, Metabolism, Excretion (ADME), or toxicological properties of this compound. As a non-marketed intermediate, it is unlikely that extensive studies in these areas have been conducted or published. For the final drug product, Vilazodone, it is known to be metabolized primarily by the cytochrome P450 enzyme CYP3A4.[5]

Safety and Handling

Based on the Safety Data Sheets (SDS) for structurally related compounds, such as its ethyl ester hydrochloride, this compound should be handled with appropriate precautions in a laboratory or industrial setting.[6]

Potential Hazards:

-

May be harmful if swallowed.

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place.

In case of exposure, it is important to seek fresh air if inhaled, rinse with plenty of water if in contact with skin or eyes, and seek medical attention if ingested.[2]

References

- 1. This compound | C13H14N2O3 | CID 19438901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

IUPAC name of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

An In-Depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The formal IUPAC name for this compound is 5-(piperazin-1-yl)-1-benzofuran-2-carboxylic acid[1]. It is also recognized by its CAS Number: 183288-47-3[1][2]. This compound is a derivative of benzofuran, featuring a piperazine moiety at the 5-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-piperazin-1-yl-1-benzofuran-2-carboxylic acid | [1] |

| Molecular Formula | C13H14N2O3 | [1] |

| Molecular Weight | 246.26 g/mol | [1][2] |

| CAS Number | 183288-47-3 | [1][2] |

| Melting Point | >209°C (decomposes) | [3] |

Synthesis and Production

This compound is primarily produced through multi-step organic synthesis. A common route involves the synthesis of its ethyl ester, which can then be hydrolyzed to the carboxylic acid. A patented method for the synthesis of the ethyl ester is outlined below.

Experimental Protocol: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate[4]

This protocol is adapted from a patented synthesis method for the ethyl ester, a direct precursor.

Step 1: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal

-

Under a nitrogen atmosphere, add zinc powder and tetrahydrofuran (THF) to a reaction vessel.

-

Cool the mixture to between -20°C and -10°C.

-

Slowly add titanium tetrachloride (TiCl4) dropwise while maintaining the temperature.

-

Add a solution of 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal.

-

Allow the reaction to proceed to completion.

-

Purify the product via rectification to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal.

Step 2: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid

-

To a new reactor, add a sodium hydroxide solution and a copper sulfate solution.

-

While stirring, add the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal from the previous step.

-

The reaction yields 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid.

Step 3: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

-

Dissolve the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenoic acid in absolute ethanol.

-

Transfer the solution to a reactor and add tetrahydrofuran (THF) and anhydrous potassium carbonate.

-

Stir the mixture for 1 to 5 hours.

-

Add iodine and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction with a sodium bicarbonate solution to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Step 4: Hydrolysis to this compound

-

The resulting ethyl ester can be hydrolyzed to the desired carboxylic acid using standard procedures, such as treatment with an aqueous base (e.g., NaOH or KOH) followed by acidification.

Caption: Synthetic workflow for this compound.

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of Vilazodone[3]. Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor[3].

The benzofuran scaffold, particularly when combined with a piperazine moiety, is prevalent in compounds with a wide range of biological activities. Research has demonstrated that benzofuran derivatives exhibit potential as anti-inflammatory, anti-cancer, and antiviral agents[4][5].

Mechanism of Action of Related Compounds

While this specific carboxylic acid is an intermediate, its derivatives, such as Vilazodone, target the serotonergic system. SSRIs work by increasing the extracellular level of serotonin by limiting its reabsorption into the presynaptic cell, increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor. The partial agonism at 5-HT1A receptors also contributes to the overall therapeutic effect.

Other research has identified 3-(piperazinylmethyl)benzofuran derivatives as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle[5][6]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified serotonergic synapse showing the mechanism of an SSRI and 5-HT1A agonist.

Quantitative Biological Data of Related Compounds

No specific quantitative biological data for this compound was found in the reviewed literature. However, data for related benzofuran-piperazine derivatives highlights the therapeutic potential of this chemical class.

Table 2: In Vitro Activity of Related Benzofuran-Piperazine Derivatives

| Compound Class | Target/Cell Line | Activity | IC50 Value | Source |

| N-aryl piperazine benzofuran derivative | Nitric Oxide Production | Anti-inflammatory | 5.28 µM | [4] |

| N-aryl piperazine benzofuran derivative | A549 (Human Lung Cancer) | Anti-proliferative | 0.12 µM | [4] |

| N-aryl piperazine benzofuran derivative | SGC7901 (Gastric Cancer) | Anti-proliferative | 2.75 µM | [4] |

| 3-(piperazinylmethyl)benzofuran (Compound 9h) | CDK2 | Enzyme Inhibition | 40.91 nM | [5] |

| 3-(piperazinylmethyl)benzofuran (Compound 11d) | CDK2 | Enzyme Inhibition | 41.70 nM | [5] |

| 3-(piperazinylmethyl)benzofuran (Compound 11e) | CDK2 | Enzyme Inhibition | 46.88 nM | [5] |

| 3-(piperazinylmethyl)benzofuran (Compound 13c) | CDK2 | Enzyme Inhibition | 52.63 nM | [5] |

Conclusion

This compound is a well-defined chemical entity whose primary significance lies in its role as a key building block for the synthesis of Vilazodone, a clinically used antidepressant. The broader family of benzofuran-piperazine derivatives demonstrates significant potential in medicinal chemistry, with activities spanning anti-inflammatory, anti-cancer, and enzyme inhibitory domains. Further research into novel derivatives based on this core structure may yield new therapeutic agents.

References

- 1. This compound | C13H14N2O3 | CID 19438901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. This compound | 183288-47-3 [chemicalbook.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Molecular Structure of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, a significant intermediate in the synthesis of the antidepressant Vilazodone.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a benzofuran core substituted with a piperazine ring at the 5-position and a carboxylic acid group at the 2-position.

Below is a visualization of the molecular structure:

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 5-(piperazin-1-yl)-1-benzofuran-2-carboxylic acid | [2] |

| CAS Number | 183288-47-3 | [2][3] |

| Molecular Formula | C13H14N2O3 | [2][4] |

| Molecular Weight | 246.26 g/mol | [2] |

| Canonical SMILES | C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O | [2] |

| InChI | InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17) | [2] |

| InChIKey | XSDYUFFJOJVGMF-UHFFFAOYSA-N | [2] |

| Melting Point | >209 °C (decomposes) | [1][5] |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, often starting from substituted phenols. A common route involves the synthesis of the corresponding ethyl ester followed by hydrolysis. A patented method outlines the synthesis of the ethyl ester.[6]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Detailed experimental data such as NMR and mass spectrometry for this compound are not extensively available in public literature. However, standard analytical techniques would be employed for its characterization.

Proposed Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquisition:

-

Record a ¹H NMR spectrum to determine the number and environment of protons.

-

Record a ¹³C NMR spectrum to identify the carbon framework.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

-

-

Analysis: Integrate proton signals to determine relative ratios. Analyze chemical shifts and coupling constants to elucidate the detailed molecular structure.

Proposed Protocol for Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis:

-

Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Determine the accurate mass and elemental composition using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Perform tandem mass spectrometry (MS/MS) to induce fragmentation and aid in structural confirmation.

-

Caption: Standard workflows for NMR and Mass Spectrometry analysis.

Biological Significance and Potential Applications

This compound is a key intermediate in the synthesis of Vilazodone, a medication used to treat major depressive disorder. Vilazodone acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.

Furthermore, the benzofuran and piperazine moieties are considered "privileged structures" in medicinal chemistry and are found in numerous bioactive compounds. For instance, derivatives of 3-(piperazinylmethyl)benzofuran have been investigated as novel type II CDK2 (Cyclin-Dependent Kinase 2) inhibitors, which have potential applications in cancer therapy.[7] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Potential signaling pathway interactions.

References

- 1. This compound | 183288-47-3 [chemicalbook.com]

- 2. This compound | C13H14N2O3 | CID 19438901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 183288-47-3|this compound|BLD Pharm [bldpharm.com]

- 4. 5-(1-Piperazinyl)-1-benzofuran-2-carboxylic acid Price at Chemsrc [chemsrc.com]

- 5. This compound | 183288-47-3 [sigmaaldrich.com]

- 6. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid mechanism of action

An In-depth Technical Guide on the Mechanism of Action of the 5-(Piperazin-1-yl)benzofuran-2-carboxamide Scaffold, Exemplified by Vilazodone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(piperazin-1-yl)benzofuran-2-carboxylic acid scaffold is a key structural motif in modern medicinal chemistry, forming the core of several pharmacologically active agents. While the precise carboxylic acid derivative is less common, the closely related carboxamide, 5-{4-[4-(5-cyano-3-indolyl)-butyl]-1-piperazinyl}-benzofuran-2-carboxamide, is the chemical structure of Vilazodone.[1][2] Vilazodone is an antidepressant approved for the treatment of major depressive disorder (MDD) and serves as the primary exemplar for the mechanism of action associated with this scaffold.[2][3] This technical guide provides a detailed examination of the molecular pharmacology, key experimental data, and methodologies used to characterize compounds based on this core structure.

Vilazodone is distinguished by a novel, dual mechanism of action: it functions as both a potent and selective serotonin reuptake inhibitor (SSRI) and a high-affinity partial agonist of the serotonin 1A (5-HT1A) receptor.[4][5][6] This combined activity has led to its classification as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[5][7] The therapeutic hypothesis underlying this design is that the direct 5-HT1A partial agonism may accelerate the desensitization of presynaptic 5-HT1A autoreceptors, potentially leading to a faster onset of antidepressant effects compared to traditional SSRIs.[1][8]

Core Mechanism of Action: A Dual-Action Serotonergic Agent

The primary pharmacological activity of the Vilazodone scaffold is centered on the modulation of the serotonin neurotransmitter system through two distinct and synergistic actions.

-

Serotonin Transporter (SERT) Inhibition : Vilazodone binds with high affinity to the human serotonin transporter (SERT), potently inhibiting the reuptake of serotonin from the synaptic cleft.[8] This action increases the synaptic concentration of serotonin, enhancing serotonergic neurotransmission, which is the hallmark mechanism of SSRIs.[4][8] Interestingly, recent studies suggest that Vilazodone may act as a non-competitive or allosteric inhibitor of SERT, binding to a unique pocket that expands the extracellular vestibule, a mechanism distinct from traditional SSRIs that act as competitive inhibitors at the primary substrate site (S1).[9][10][11]

-

5-HT1A Receptor Partial Agonism : Vilazodone also acts as a high-efficacy partial agonist at the 5-HT1A receptor.[1] These receptors are located both presynaptically on the soma and dendrites of serotonin neurons (autoreceptors) and postsynaptically on non-serotonergic neurons in brain regions like the hippocampus and cortex.[12]

-

Presynaptic Action : As a partial agonist, Vilazodone stimulates presynaptic 5-HT1A autoreceptors. This action is thought to accelerate the desensitization of these autoreceptors, which normally provide negative feedback to inhibit serotonin release. By hastening this desensitization, Vilazodone may circumvent the typical delay in therapeutic onset seen with SSRIs alone.[8][12]

-

Postsynaptic Action : Direct stimulation of postsynaptic 5-HT1A receptors contributes to the overall enhancement of serotonergic signaling, which is believed to be crucial for its antidepressant and anxiolytic effects.[1]

-

This dual mechanism is theorized to provide a more rapid and robust enhancement of serotonin signaling compared to SERT inhibition alone.[1]

Signaling Pathway Diagram

Caption: Dual mechanism of Vilazodone at the serotonin synapse.

Quantitative Pharmacological Data

The potency and selectivity of Vilazodone have been quantified through various in vitro assays. The data below are compiled from multiple studies.

Table 1: Receptor and Transporter Binding Affinity

| Target | Assay Radioligand | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| Primary Targets | |||||

| Serotonin Transporter (SERT) | [3H]5-HT | Human | 0.1 - 1.06 | 1.6 | [8][9] |

| 5-HT1A Receptor | [3H]8-OH-DPAT | Human | - | 0.2 - 2.1 | [1][8] |

| Secondary/Off-Targets | |||||

| Norepinephrine Transporter (NET) | - | Human | 56 | - | [8] |

| Dopamine Transporter (DAT) | - | Human | 37 | - | [8] |

| Dopamine D3 Receptor | - | Human | - | 71 | [1] |

| 5-HT4 Receptor | - | Human | - | 252 | [1] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Table 2: Functional Activity Data

| Assay Type | Target | Parameter | Value (pEC50) | Intrinsic Activity | Reference(s) |

| [35S]GTPγS Binding | 5-HT1A Receptor | pEC50 | 8.1 | 0.61 | [1] |

| [3H]5-HT Uptake Inhibition | SERT | pIC50 | 8.8 | N/A | [1] |

Note: pEC50/pIC50 is the negative logarithm of the EC50/IC50 value. A higher value indicates greater potency. Intrinsic activity is relative to a full agonist (value of 1.0).

Table 3: Summary of Clinical Efficacy (8-Week, Placebo-Controlled Trials)

| Efficacy Measure | Vilazodone (40 mg/day) | Placebo | p-value | Reference(s) |

| MADRS Total Score Change from Baseline | -13.3 | -8.2 | <0.0001 | [3] |

| CGI-S Score Change from Baseline | -1.6 | -1.0 | <0.0001 | [3] |

| MADRS Sustained Response Rate (Score ≤ 12) | 27% | 17% | <0.01 | [3] |

Note: MADRS (Montgomery-Asberg Depression Rating Scale) and CGI-S (Clinical Global Impressions-Severity of Illness) are standard scales for assessing the severity of depression.

Experimental Protocols

The characterization of compounds like Vilazodone relies on a suite of standardized in vitro assays.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the serotonin transporter.

Methodology:

-

Preparation of Membranes: Membranes are prepared from cells recombinantly expressing human SERT (e.g., HEK293 cells) or from native tissue rich in SERT (e.g., rat brain cortex).[13]

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with NaCl and KCl) is used to maintain physiological pH and ionic strength.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]Citalopram or [3H]Paroxetine) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

-

Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-labeled SERT ligand (e.g., fluoxetine) to determine non-specific binding.

-

Equilibration & Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. Competition binding curves are generated, and IC50 values are determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)

Objective: To determine the functional potency (EC50) and intrinsic activity of the test compound as an agonist at the 5-HT1A receptor.

Methodology:

-

Preparation of Membranes: Membranes are prepared from cells expressing the human 5-HT1A receptor (e.g., HEK-293 or CHO cells) or from native tissue (e.g., rat hippocampus).[1][14]

-

Assay Buffer: An assay buffer containing GDP is used to ensure G-proteins are in an inactive state.

-

Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of a constant, low concentration of [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Basal & Maximal Stimulation: Control incubations are run without any test compound (basal activity) and with a saturating concentration of a known full agonist like 5-HT (maximal stimulation).

-

Termination & Measurement: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins (which are coupled to the activated receptors) is quantified by scintillation counting.[14]

-

Data Analysis: Concentration-response curves are plotted to determine the EC50 (potency) and the Emax (maximal effect) for the test compound. Intrinsic activity is calculated by comparing the compound's Emax to that of the full agonist.

Workflow Diagram for a Radioligand Binding Assay

Caption: Generalized workflow for an in vitro competition binding assay.

Conclusion

The 5-(piperazin-1-yl)benzofuran-2-carboxamide scaffold, as exemplified by Vilazodone, represents a significant advancement in the design of antidepressant agents. Its dual mechanism of action, combining high-affinity serotonin reuptake inhibition with 5-HT1A receptor partial agonism, provides a multi-faceted approach to modulating serotonergic neurotransmission. The potential for a more rapid onset of action and a distinct side-effect profile compared to traditional SSRIs makes this class of compounds an important area of ongoing research and development.[15][16] The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for professionals engaged in the discovery and characterization of novel CNS therapeutics based on this promising chemical scaffold.

References

- 1. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of vilazodone in major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reallifepharmacology.com [reallifepharmacology.com]

- 5. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. idrblab.org [idrblab.org]

- 11. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

The Crucial Role of 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid in Serotonergic Modulation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid, a pivotal chemical intermediate in the synthesis of the antidepressant medication Vilazodone. While direct biological activity of this compound is not extensively documented, its significance lies in its structural contribution to a final product with a unique dual-action mechanism. This document will explore the known context of this molecule, its synthetic pathway to Vilazodone, and the ultimate pharmacological impact of its structural derivatives.

Introduction

This compound has garnered significant attention within the pharmaceutical industry, primarily as a key building block in the multi-step synthesis of Vilazodone.[1][2] Vilazodone is an FDA-approved medication for the treatment of major depressive disorder, recognized for its novel mechanism of action that combines selective serotonin reuptake inhibition with partial agonism of the 5-HT1A receptor.[3][4] The benzofuran and piperazine moieties of the title compound are foundational structural alerts that contribute to the pharmacological profile of the final active pharmaceutical ingredient. This paper will delve into the synthetic route from this intermediate to Vilazodone and the well-documented biological activity of Vilazodone itself.

Synthetic Pathway from Intermediate to Active Agent

The transformation of this compound to Vilazodone involves a critical amidation step. The carboxylic acid group is activated and subsequently coupled with 4-(5-cyanoindol-3-yl)butylamine to form the final carboxamide. This synthetic route highlights the importance of the carboxylic acid functionality for creating the final amide linkage essential for the drug's activity.

Biological Activity of Vilazodone

The biological activity of Vilazodone, the direct product of the synthetic pathway involving this compound, is well-characterized. Its dual mechanism of action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Quantitative Data

The following table summarizes the key in vitro binding affinities of Vilazodone for its primary targets.

| Target | Binding Affinity (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | 0.5 | [4] |

| 5-HT1A Receptor | 2.1 | [4] |

Mechanism of Action: A Dual Approach

Vilazodone's therapeutic effects are attributed to its ability to modulate the serotonergic system in two distinct ways:

-

Serotonin Reuptake Inhibition: By binding to the serotonin transporter (SERT), Vilazodone blocks the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter in the synapse. This is the classic mechanism of action for SSRIs.

-

5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A autoreceptors located on the presynaptic neuron. This action is thought to reduce the inhibitory feedback on serotonin release, leading to a more rapid and sustained increase in synaptic serotonin levels.

Experimental Protocols

While specific experimental protocols for this compound are not available due to its role as an intermediate, the following outlines a general methodology for assessing the biological activity of its derivative, Vilazodone.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of the test compound to specific receptors or transporters.

-

Methodology:

-

Prepare cell membranes expressing the target of interest (e.g., human SERT or 5-HT1A receptors).

-

Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

-

Objective: To determine the functional activity of the test compound at a specific receptor (e.g., agonist, antagonist, partial agonist).

-

Methodology (for 5-HT1A receptor agonism):

-

Use a cell line stably expressing the human 5-HT1A receptor that is coupled to a downstream signaling pathway (e.g., inhibition of adenylyl cyclase).

-

Treat the cells with varying concentrations of the test compound.

-

Measure the downstream response (e.g., levels of cyclic AMP).

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the intrinsic activity (the maximal response relative to a full agonist).

-

Broader Context: Benzofuran and Piperazine Scaffolds in Drug Discovery

The benzofuran and piperazine moieties present in this compound are privileged structures in medicinal chemistry. Derivatives of these scaffolds have been explored for a wide range of biological activities, including:

-

Antimicrobial: Both benzofuran and piperazine derivatives have been investigated for their potential as antibacterial and antifungal agents.

-

Anticancer: Numerous compounds incorporating these scaffolds have shown promise as anticancer agents, with some acting as kinase inhibitors. For example, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors.[5][6]

-

Kinase Inhibition: The piperazine ring, in particular, is a common feature in many kinase inhibitors developed for oncology.

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, but for its indispensable role as a precursor to the antidepressant Vilazodone. Its chemical structure provides the necessary foundation for the synthesis of a drug with a sophisticated dual-action mechanism on the serotonergic system. Understanding the synthetic utility and the pharmacological context of this intermediate is crucial for researchers and professionals involved in the development of novel therapeutics for central nervous system disorders. The exploration of derivatives based on its core benzofuran-piperazine scaffold continues to be a promising avenue for the discovery of new bioactive molecules.

References

- 1. molkem.com [molkem.com]

- 2. This compound | 183288-47-3 [chemicalbook.com]

- 3. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilazodone: a 5-HT1A receptor agonist/serotonin transporter inhibitor for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(piperazin-1-yl)benzofuran-2-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, most notably as potent agents targeting the central nervous system (CNS). The prominent antidepressant drug Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, features this core structure, highlighting its therapeutic potential. Beyond its application in CNS disorders, analogs of this scaffold have demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs, with a focus on quantitative data and detailed experimental methodologies.

Synthesis

The synthesis of the core structure, this compound, and its derivatives typically involves a multi-step process. A common route to the ethyl ester intermediate, a key precursor for many analogs, is outlined below.

Synthetic Pathway for Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

A patented synthetic method for ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves a three-step process starting from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde.[1]

-

Step 1: Aldol Condensation. 2-hydroxy-5-(piperazin-1-yl)benzaldehyde undergoes a condensation reaction with glyoxal in the presence of zinc powder and titanium tetrachloride (TiCl4) in tetrahydrofuran (THF) under a nitrogen atmosphere to yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.[1]

-

Step 2: Oxidation. The resulting acrylic aldehyde is then oxidized to the corresponding carboxylic acid, 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid, using a sodium hydroxide solution and a copper sulfate solution.[1]

-

Step 3: Cyclization and Esterification. The acrylic acid derivative is dissolved in absolute ethanol and treated with anhydrous potassium carbonate in THF to facilitate the cyclization and formation of the ethyl ester, yielding ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.[1]

Caption: General synthetic scheme for Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications. The following sections summarize the key findings, including quantitative biological data and SAR insights.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran-piperazine hybrids. While not direct derivatives of the carboxylic acid core, these analogs provide valuable insights into the anticancer activity of this general scaffold.

A series of novel hybrid compounds combining a benzofuran moiety with an N-aryl piperazine were synthesized and evaluated for their in vitro anticancer activity against human lung (A549), cervical (Hela), and gastric (SGC7901) cancer cell lines.

| Compound | R | X | A549 IC₅₀ (µM) | Hela IC₅₀ (µM) | SGC7901 IC₅₀ (µM) |

| 5 | H | CO | > 50 | > 50 | > 50 |

| 9 | 4-F | CO | 25.32 | 31.54 | 28.67 |

| 16 | 4-F | CH₂ | 0.12 | 10.23 | 2.75 |

| 18 | 4-Cl | CH₂ | 8.23 | 15.67 | 9.87 |

| 22 | 4-CH₃ | CH₂ | 9.12 | 18.98 | 10.34 |

| 24 | 4-OCH₃ | CH₂ | 15.67 | 25.43 | 18.98 |

| 25 | 2-pyridyl | CH₂ | > 50 | > 50 | > 50 |

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

The nature of the substituent on the N-aryl piperazine ring and the linker between the benzofuran and piperazine moieties significantly influences the cytotoxic activity.

-

Compound 16 , with a 4-fluoro substituent on the phenyl ring and a methylene linker, exhibited the most potent and selective activity against the A549 lung cancer cell line (IC₅₀ = 0.12 µM).

-

Replacing the methylene linker with a carbonyl group (as in compound 9 ) led to a significant decrease in activity.

-

The presence of a heteroaromatic ring, such as a 2-pyridyl group (compound 25 ), resulted in a loss of activity.

Caption: SAR summary for the anticancer activity of benzofuran-piperazine hybrids.

Anti-inflammatory Activity

The same series of benzofuran-piperazine hybrids was also evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

| Compound | R | X | NO Inhibition IC₅₀ (µM) |

| 5 | H | CO | 18.98 |

| 9 | 4-F | CO | 15.67 |

| 16 | 4-F | CH₂ | 5.28 |

| 18 | 4-Cl | CH₂ | 9.87 |

| 22 | 4-CH₃ | CH₂ | 9.12 |

| 24 | 4-OCH₃ | CH₂ | 19.87 |

| 25 | 2-pyridyl | CH₂ | > 50 |

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

-

Similar to the anticancer activity, compound 16 (4-fluoro substituent, methylene linker) was the most potent anti-inflammatory agent with an IC₅₀ of 5.28 µM.

-

Compounds with a methylene linker generally showed better activity than those with a carbonyl linker.

-

Electron-withdrawing and electron-donating groups on the phenyl ring influenced the activity, with the 4-fluoro substituent being optimal.

-

The 2-pyridyl substituted compound 25 was inactive.

Neuroprotective Effects

While direct neuroprotective data for this compound derivatives is limited, a study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their potential to protect against NMDA-induced excitotoxicity in primary cultured rat cortical neurons.[2][3] This suggests that the benzofuran-2-carboxamide scaffold is a viable starting point for the development of neuroprotective agents.

In this study, compound 1f (with a -CH₃ substitution at the R₂ position of the phenyl ring) showed the most potent neuroprotective effect, comparable to the known NMDA antagonist, memantine.[2][3] Compound 1j (with an -OH substitution at the R₃ position) also exhibited significant anti-excitotoxic and antioxidant activities.[2] These findings indicate that substitutions on the N-phenyl ring of the benzofuran-2-carboxamide core are crucial for neuroprotective activity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound derivatives and their analogs.

In Vitro Anticancer Assays

A standard workflow for evaluating the in vitro anticancer activity of these compounds is as follows:

Caption: Workflow for in vitro anticancer evaluation of benzofuran derivatives.

1. MTT Assay (Cell Viability): [4]

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated.

-

Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT solution is added to each well, and the plates are incubated.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

-

2. Flow Cytometry for Cell Cycle Analysis: [4]

-

Principle: This technique analyzes the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Cells are treated with the test compounds.

-

Cells are harvested, fixed in cold ethanol, and treated with RNase.

-

Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content is analyzed by a flow cytometer.

-

3. Apoptosis Assay (Annexin V/PI Staining): [4]

-

Principle: This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

-

Procedure:

-

Treated cells are harvested and washed.

-

Cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

Serotonin 5-HT1A Receptor Binding Assay

Given the importance of the 5-HT1A receptor as a target for this class of compounds, a receptor binding assay is a crucial experimental protocol.

-

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the 5-HT1A receptor. The affinity of the test compound for the receptor is determined by its ability to compete with the radioligand.

-

General Procedure:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).

-

Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The well-established synthetic routes allow for the generation of a diverse range of analogs. While the primary therapeutic success of this scaffold lies in the antidepressant Vilazodone, emerging research demonstrates its potential in other areas, particularly as anticancer and anti-inflammatory agents. The structure-activity relationship studies, although still in their early stages for some applications, have provided valuable insights for the rational design of more potent and selective compounds. Further exploration of this chemical space, with a focus on a broader range of biological targets and detailed mechanistic studies, is warranted to fully unlock the therapeutic potential of these fascinating molecules. This guide serves as a foundational resource for researchers dedicated to advancing the science and application of this compound derivatives in drug discovery and development.

References

- 1. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Early Research on 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry, primarily as a pivotal intermediate in the synthesis of the multimodal antidepressant, Vilazodone. While direct and extensive early research on the intrinsic pharmacological activity of this specific carboxylic acid is not widely published, its role in the development of a clinically significant therapeutic agent underscores its importance. This technical guide provides a comprehensive overview of the available information regarding its synthesis, physicochemical properties, and the pharmacological context provided by related compounds and its ultimate product, Vilazodone.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₃ | PubChem |

| Molecular Weight | 246.26 g/mol | PubChem |

| CAS Number | 183288-47-3 | PubChem |

| Appearance | Solid | Inferred from related compounds |

| Melting Point | >209 °C (decomposes) | ChemicalBook |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its esters is a critical step in the production of Vilazodone. Various synthetic routes have been described in the patent literature, aiming for efficiency and scalability.

Representative Synthetic Pathway

A common approach involves the construction of the benzofuran ring system followed by the introduction of the piperazine moiety. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthesis of a key Vilazodone intermediate.

Experimental Protocols

Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide:

One patented method describes the synthesis starting from 5-bromobenzofuran-2-carboxamide and piperazine. The reaction is an aromatic nucleophilic substitution.

-

Reactants: 5-bromobenzofuran-2-carboxamide, Piperazine.

-

Reaction Conditions: The reactants are typically heated in a suitable solvent in the presence of a base.

-

Purification: The product is isolated and purified using standard techniques such as crystallization or chromatography.

Biological Activity of Structurally Related Compounds

While direct pharmacological data for this compound is scarce, research on other benzofuran-piperazine derivatives provides insights into the potential biological activities of this structural class. These studies often explore anticancer and anti-inflammatory properties.

| Compound Class | Biological Activity | Key Findings |

| Benzofuran-piperazine hybrids | Anticancer | Certain derivatives have shown potent inhibitory activity against various cancer cell lines. |

| Anti-inflammatory | Some compounds have demonstrated inhibition of inflammatory mediators. | |

| CDK2 Inhibition | Specific derivatives have been identified as novel type II CDK2 inhibitors. |

Preclinical Pharmacology of Vilazodone

The primary significance of this compound lies in its role as a precursor to Vilazodone. The extensive preclinical research on Vilazodone provides a clear picture of the intended pharmacological profile. Vilazodone is a potent and selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.

In Vitro Pharmacological Profile of Vilazodone

| Target | Assay | Value |

| Serotonin Transporter (SERT) | Binding Affinity (Kᵢ) | 0.1 nM |

| Reuptake Inhibition (IC₅₀) | 0.2 nM | |

| 5-HT₁ₐ Receptor | Partial Agonist Activity (IC₅₀) | 0.5 nM |

Mechanism of Action of Vilazodone

The dual mechanism of action of Vilazodone is hypothesized to offer a faster onset of antidepressant effects and a potentially better side-effect profile compared to traditional SSRIs. The following diagram illustrates this proposed mechanism.

Caption: Vilazodone's dual action on the serotonin system.

Experimental Protocols for Vilazodone's Pharmacological Characterization

Serotonin Transporter (SERT) Binding Assay:

-

Objective: To determine the binding affinity of the compound for the serotonin transporter.

-

Method: Radioligand binding assays are typically performed using cell membranes expressing the human SERT and a specific radioligand (e.g., [³H]-citalopram). The ability of the test compound to displace the radioligand is measured at various concentrations to determine the Kᵢ value.

5-HT₁ₐ Receptor Binding and Functional Assays:

-

Objective: To assess the compound's affinity and functional activity at the 5-HT₁ₐ receptor.

-

Method:

-

Binding: Radioligand binding assays are conducted using cell membranes expressing the human 5-HT₁ₐ receptor and a suitable radioligand (e.g., [³H]-8-OH-DPAT).

-

Functional Activity: Functional assays, such as GTPγS binding assays or cAMP accumulation assays, are used to determine the compound's ability to activate the receptor and to characterize it as a full or partial agonist.

-

Conclusion

Early research on this compound is intrinsically linked to the development of Vilazodone. While the compound itself has not been the subject of extensive independent pharmacological investigation, its synthesis and chemical properties are well-documented. The biological activity of structurally similar compounds suggests a potential for this chemical scaffold in various therapeutic areas. The ultimate demonstration of its utility is realized in the potent and dual-acting pharmacology of Vilazodone, a significant advancement in the treatment of major depressive disorder. Future research could explore the untapped potential of this and related benzofuran-piperazine derivatives.

The Crucial Role of 5-(1-Piperazinyl)benzofuran-2-carboxylic Acid in Vilazodone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and significance of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid, a pivotal intermediate in the manufacturing of Vilazodone. Vilazodone is an antidepressant agent that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] The efficient synthesis of this key intermediate is critical for the overall yield and purity of the final active pharmaceutical ingredient (API).

Physicochemical Properties

Understanding the fundamental properties of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid is essential for its handling, characterization, and optimization of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C13H14N2O3 | PubChem |

| Molecular Weight | 246.26 g/mol | PubChem[2] |

| CAS Number | 183288-47-3 | CymitQuimica[3] |

| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |

| Purity | 97% | CymitQuimica, Sigma-Aldrich[3] |

| Melting Point | >209° C (dec.) | ChemicalBook[4] |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

Synthesis of Vilazodone: The Central Role of the Benzofuran Intermediate

The synthesis of Vilazodone typically follows a convergent pathway, where two key intermediates are synthesized separately and then coupled in a final step.[1] One of these crucial building blocks is a derivative of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid, most commonly the carboxamide.[1][5]

The general synthetic strategy involves the condensation of 5-(1-piperazinyl)-benzofuran-2-carboxamide with 3-(4-chlorobutyl)-5-cyanoindole to form the Vilazodone backbone.[1]

Experimental Protocol: Synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic Acid

One documented method for the synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid involves the reaction of a precursor with piperazine.[5] While the direct synthesis of the carboxylic acid is a key step, many patented routes proceed via the corresponding ethyl ester or carboxamide. A representative protocol for a related intermediate, the carboxamide, is detailed below, which can be subsequently hydrolyzed to the carboxylic acid.

A synthetic route described in the literature involves starting from 5-bromo-2-hydroxybenzaldehyde to produce 5-bromobenzofuran-2-carboxamide, which then undergoes aromatic nucleophilic substitution with piperazine to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide.[5] Another approach starts with 5-nitrosalicylaldehyde, which is converted in several steps to 5-aminobenzofuran-2-carboxamide, followed by cyclization with bis(2-chloroethyl)amine to give the desired piperazinyl benzofuran carboxamide.

A distinct synthesis method for the ethyl ester of the target molecule, 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester, has also been patented. This method involves a multi-step process starting from 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde and glyoxal.[6]

The following diagram illustrates a generalized workflow for the synthesis of the core intermediate, highlighting the key transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | C13H14N2O3 | CID 19438901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. This compound | 183288-47-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester, a key intermediate in the manufacturing of pharmacologically active compounds such as Vilazodone.[1] The described methodology is based on a multi-step synthetic route, offering a practical approach for laboratory-scale preparation. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound ethyl ester is a crucial building block in medicinal chemistry. Its synthesis is a critical step in the production of Vilazodone, an antidepressant medication.[1] The methods for its preparation often involve the construction of the benzofuran ring system, followed by the introduction of the piperazine moiety. The protocol detailed below outlines a robust and reproducible synthesis pathway.

Synthetic Workflow

The synthesis of the target compound can be achieved through a three-step process starting from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde. The workflow involves a condensation reaction to form an acrylic aldehyde intermediate, followed by oxidation to an acrylic acid, and subsequent cyclization to yield the final benzofuran derivative.

Caption: Synthetic route for this compound ethyl ester.

Quantitative Data Summary

The following table summarizes the reported yields and purity for each step of the synthesis.

| Step | Product | Yield (%) | Purity (%) | Analytical Method |

| 1 | 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde | 77 | 92 | GC |

| 2 | 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid | - | - | - |

| 3 | This compound ethyl ester | 81 | 98 | HPLC |

Data sourced from patent CN103965148A.[1]

Experimental Protocols

Materials and Equipment:

-

2-hydroxy-5-(piperazin-1-yl)benzaldehyde

-

Glyoxal

-

Titanium tetrachloride (TiCl₄)

-

Zinc powder

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Copper sulfate (CuSO₄)

-

Absolute ethanol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Iodine (I₂)

-

Chloroform

-

Anhydrous sodium sulfate

-

Activated carbon

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Nitrogen gas supply

-

Filtration apparatus

Step 1: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde

-

Reaction Setup: In a nitrogen-purged reactor, add zinc powder and tetrahydrofuran (THF).

-

Addition of Reagents: While stirring, cool the mixture to between -20°C and -10°C. Slowly add titanium tetrachloride (TiCl₄) dropwise. After the addition is complete, allow the reaction mixture to warm to reflux and maintain for 3 to 4.5 hours.

-

Condensation Reaction: To the resulting solution, add a 1:1 molar ratio of 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal. Continue to reflux for 2 to 5 hours.

-

Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate to remove the THF. Add a saturated sodium bicarbonate solution to the residue and stir for 30 minutes. Extract the aqueous layer three times with chloroform. Combine the organic phases, decolorize with activated carbon under reflux, and filter. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product as an oil.

-

Final Purification: Purify the crude product by rectification to yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.[1]

Step 2: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid

-

Reaction Setup: In a reactor, prepare a solution of sodium hydroxide and a solution of copper sulfate. The volume ratio of the sodium hydroxide solution to the copper sulfate solution should be 8:1.

-

Oxidation: While stirring, add the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde from Step 1 to the prepared solution.

-

Isolation: Upon completion of the reaction, the product, 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid, can be isolated for the next step.[1]

Step 3: Synthesis of this compound ethyl ester

-

Reaction Setup: Dissolve the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid from Step 2 in absolute ethanol and add it to a reactor.

-

Cyclization: To this solution, add tetrahydrofuran (THF) and anhydrous potassium carbonate. Stir the mixture for 2 hours, and then add iodine.

-

Work-up and Purification: After the reaction is complete, the resulting this compound ethyl ester is isolated. The crude product can be purified by recrystallization from an ethyl acetate:acetone (1:5) mixed solvent to obtain a khaki-colored solid.[1]

Alternative Synthetic Considerations: Use of Protecting Groups

An alternative and commonly employed strategy for the synthesis of similar compounds involves the use of a Boc (tert-butyloxycarbonyl) protecting group for the piperazine nitrogen. This approach can prevent side reactions and improve yields. The general workflow for such a strategy is as follows:

References

Application Notes and Protocols for the Analytical Detection of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably Vilazodone, an antidepressant. The purity and concentration of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the detection and quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. These methods are essential for quality control in manufacturing, stability testing, and pharmacokinetic studies.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are reversed-phase HPLC with UV detection and LC-MS/MS for higher sensitivity and selectivity, particularly in complex biological matrices. The selection of the method depends on the specific application, required sensitivity, and the nature of the sample.